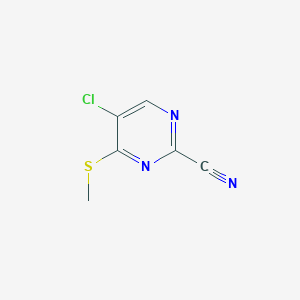

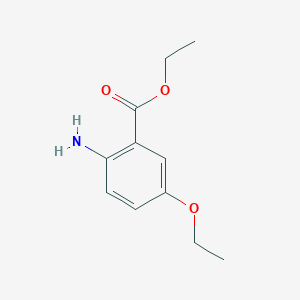

![molecular formula C7H12N4 B2503423 (5R,7S)-5,7-二甲基-4H,5H,6H,7H-[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 2095396-83-9](/img/structure/B2503423.png)

(5R,7S)-5,7-二甲基-4H,5H,6H,7H-[1,2,4]三唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of triazolopyrimidine, which is a heterocyclic compound that has been studied for various applications, including its use as a ligand in coordination chemistry and its potential biological activities.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been reported in the literature. For instance, the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines was achieved by the oxidation of pyrimidinylhydrazones using iodobenzene diacetate in dichloromethane . Additionally, a series of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone derivatives were designed and synthesized starting from 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-methylthioether .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been characterized using various spectroscopic methods. For example, the crystal structures of transition metal thiocyanates with 5,7-dimethyl[1,2,4]triazolo[1,5-a]-pyrimidine as a ligand were determined, revealing the coordination geometry and ligand geometry within the complexes .

Chemical Reactions Analysis

The reactivity of triazolopyrimidine derivatives with other chemical species has been explored. Mono- and dinuclear platinum(II) compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine were synthesized and their reactions with 5'-GMP were investigated, demonstrating the potential for interaction with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The crystal packing and hydrogen bonding patterns contribute to the stability and solubility of these compounds. The ligand field and infrared spectra provide insights into the electronic environment of the metal centers in coordination compounds . The antibacterial activity of certain derivatives indicates that these compounds can interact with biological systems, potentially leading to applications in medicine .

科学研究应用

绿色化学合成

Karami、Farahi和Banaki(2015年)的一项研究提出了一种新型的、环保的[1,2,4]三唑并[1,5-a]嘧啶衍生物合成方法,强调了绿色化学原则。该方法涉及一步缩合过程,既无催化剂,也无溶剂,代表了此类化合物可持续合成的重大进步(Karami、Farahi和Banaki,2015年)。

合成和生物活性

De(2006年)设计并合成了5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶的新型衍生物,展示了它们在除草和杀菌方面的潜力。这表明该化合物在农业和害虫防治应用中的效用(De,2006年)。

热解研究

Hori等人(1985年)探索了[1,2,4]三唑并[1,5-a]嘧啶衍生物的热解,发现了一种新型的热环裂解反应。这项研究有助于更深入地了解该化合物在热条件下的化学行为,这对于各种工业应用至关重要(Hori等人,1985年)。

新型化合物的设计

董等人(2008年)专注于设计和合成含有5,7-二甲基[1,2,4]三唑并[1,5-a]嘧啶的新型邻氨基苯甲酰二胺。他们的工作为开发在各个科学领域具有潜在应用的新型化合物做出了贡献(董等人,2008年)。

抗肿瘤活性

叶等人(2015年)的一项研究评估了5,7-二甲基-恶唑并[5,4-d]嘧啶-4,6(5H,7H)-二酮衍生物的抗肿瘤活性,表明它们在治疗FGFR1介导的癌症方面具有潜力。这项研究在药物化学和癌症治疗方面具有重要意义(叶等人,2015年)。

杀菌活性

李德江(2008年)合成了新型的三唑并嘧啶-羰基腙衍生物,展示了它们优异的杀菌活性。这项研究强调了该化合物在杀菌剂开发中的相关性(李德江,2008年)。

发光特性

刘等人(2008年)报道了1,2,4-三唑并[1,5-a]嘧啶衍生物自组装成具有蓝色有机发光特性的超分子微纤维。这项研究为这些化合物在有机电子和光子学领域的应用开辟了可能性(刘等人,2008年)。

作用机制

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to interact with various targets, including rorγt, phd-1, jak1, and jak2 .

Mode of Action

Similar compounds like 1,2,4-triazolo[1,5-a]pyrimidines have been reported to exhibit various activities, including acting as inverse agonists and inhibitors .

Biochemical Pathways

Similar compounds have been reported to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction , which could suggest potential antiviral activity.

Pharmacokinetics

Similar compounds have been reported to have favourable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cell lines .

Action Environment

The synthesis of similar compounds has been reported to be influenced by conditions such as microwave irradiation .

属性

IUPAC Name |

(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h4-6H,3H2,1-2H3,(H,8,9,10)/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGLGBOFHKOKSO-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N2C(=NC=N2)N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](N2C(=NC=N2)N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

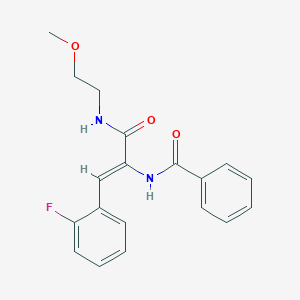

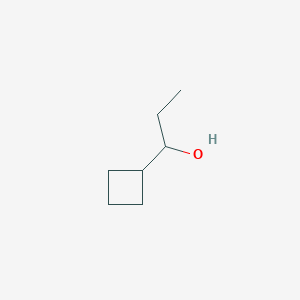

![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)

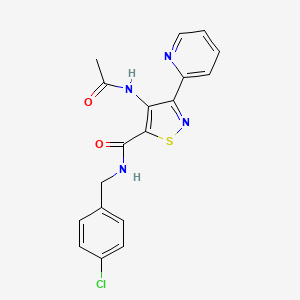

![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B2503348.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B2503349.png)

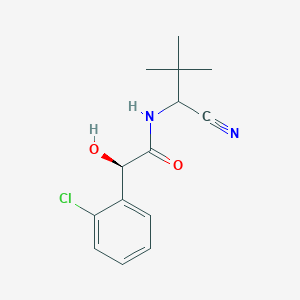

![6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503351.png)

![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)

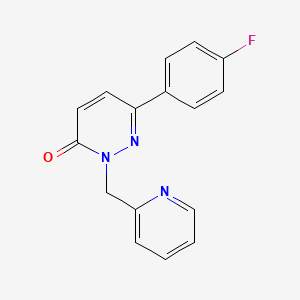

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-isopropylphenyl)propanamide](/img/structure/B2503357.png)

![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2503358.png)